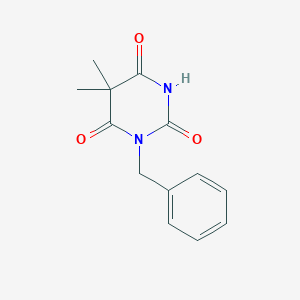
(5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid
概要
説明
(5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative with a unique structure that includes a thiophene ring and an aminoalkyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the reaction of a thiophene derivative with a boronic acid precursor. One common method includes the use of Suzuki-Miyaura coupling reactions, where a halogenated thiophene reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
(5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The aminoalkyl side chain can be reduced to form secondary or tertiary amines.
Substitution: The boronic acid group can participate in substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, boronate esters, and amine-functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, (5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in cross-coupling reactions, making it valuable in organic synthesis .
Biology and Medicine
Industry
In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and polymers. Its ability to form stable boron-carbon bonds makes it useful in the fabrication of electronic devices .
作用機序
The mechanism of action of (5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate biological pathways . The thiophene ring and aminoalkyl side chain also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Aminothiazole derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Thiophene-based boronic acids: These compounds have similar chemical properties and applications in organic synthesis.
Uniqueness
(5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to its specific combination of a thiophene ring, an aminoalkyl side chain, and a boronic acid group. This combination provides a distinct set of chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
919347-31-2 |
|---|---|
分子式 |
C11H20BNO2S |
分子量 |
241.16 g/mol |
IUPAC名 |
[5-[(2-ethylbutylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO2S/c1-3-9(4-2)7-13-8-10-5-6-11(16-10)12(14)15/h5-6,9,13-15H,3-4,7-8H2,1-2H3 |
InChIキー |
IAVPJBPHMNNCKQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(S1)CNCC(CC)CC)(O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n,n-Dimethyl-3-azabicyclo[3.1.0]hexan-1-aminedihydrochloride](/img/structure/B8421609.png)




![N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B8421655.png)
![7-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B8421669.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B8421679.png)





